![molecular formula C10H18ClNO3 B2365335 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride CAS No. 2230799-03-6](/img/structure/B2365335.png)
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride, also known as Tauroursodeoxycholic acid (TUDCA), is a bile acid that is naturally produced in the human body. TUDCA has been extensively studied for its potential therapeutic effects in various diseases, including liver and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Compounds structurally related to 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride have shown potential as antimicrobial agents. A study by Al-Ahmadi and El-zohry (1995) synthesized derivatives with spiroheterocyclic pyrylium salts, demonstrating their effectiveness against microbial activities (Al-Ahmadi & El-zohry, 1995).
Antiviral Activity
- N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the compound of interest, have been evaluated for antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Cytotoxic and Apoptotic Effects
- Adamantane derivatives of 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride have been synthesized and analyzed for their cytotoxicity and apoptotic effects, particularly in cancer cell lines. This research highlights the compound's potential in cancer treatment (Turk-Erbul et al., 2021).
Nematicidal Activity
- Derivatives of this compound have been synthesized and evaluated for nematicidal activity, demonstrating potential use in agricultural pest control (Srinivas, Nagaraj, & Reddy, 2008).
Antitumor Activity
- A study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives from 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride. These derivatives showed promising antitumor activity against various human cancer cell lines (Yang et al., 2019).
Synthesis and Structural Studies
- The synthesis and crystal structure of related compounds have been extensively studied. These studies contribute to understanding the compound's properties and potential applications in various fields (Wen, 2002).
Eigenschaften
IUPAC Name |
2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-11-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHYXJPWOCWEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

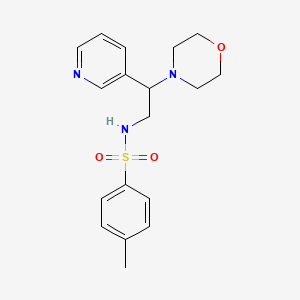
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)
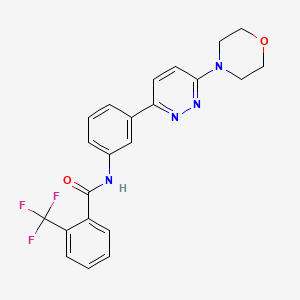
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)
![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)

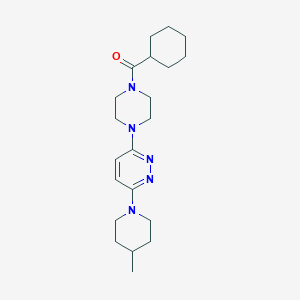
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)

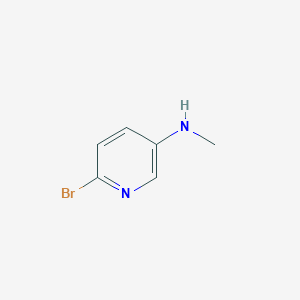
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)
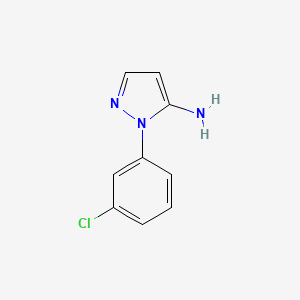
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)